molecular formula C46H68N8O11 B1243066 Aselacin A

Aselacin A

Cat. No. B1243066
M. Wt: 909.1 g/mol
InChI Key: AYUIKFCHOSVYEV-YMZRBSATSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aselacin A is a natural product found in Acremonium with data available.

Scientific Research Applications

Endothelin Receptor Binding Inhibition

Aselacin A, along with aselacins B and C, has been identified as compounds that inhibit the binding of endothelin to its receptor. These novel compounds were isolated from two Acremonium species of fungi. Aselacin A specifically inhibits binding to both bovine atrial and porcine cerebral membranes with IC50s of approximately 20 micrograms/ml. This finding suggests potential applications in treating conditions related to endothelin activity, such as cardiovascular disorders (Hochlowski et al., 1994) (Jackson et al., 1994).

Synthesis of Circular Bacteriocins

Aselacin A's structure and functional groups have contributed to research in the synthesis of circular bacteriocins. These are cyclic peptides produced by lactic acid bacteria and have applications in food preservation due to their stability and antimicrobial properties. The research into synthesizing these compounds, like AS-48, is significant for developing novel antimicrobial agents, especially in the context of food safety and possibly pharmaceutical applications (Hemu et al., 2016).

properties

Product Name

Aselacin A

Molecular Formula

C46H68N8O11

Molecular Weight

909.1 g/mol

IUPAC Name

(2R)-N-[(6R,9R,16S,17R)-6-(hydroxymethyl)-9-(1H-indol-3-ylmethyl)-17-methyl-2,5,8,11,15-pentaoxo-1-oxa-4,7,10,14-tetrazacycloheptadec-16-yl]-2-[[(10E,12E)-9-hydroxyoctadeca-10,12-dienoyl]amino]pentanediamide

InChI

InChI=1S/C46H68N8O11/c1-3-4-5-6-7-9-12-17-32(56)18-13-10-8-11-14-21-39(58)51-35(22-23-38(47)57)44(62)54-42-30(2)65-41(60)28-50-43(61)37(29-55)53-45(63)36(52-40(59)24-25-48-46(42)64)26-31-27-49-34-20-16-15-19-33(31)34/h7,9,12,15-17,19-20,27,30,32,35-37,42,49,55-56H,3-6,8,10-11,13-14,18,21-26,28-29H2,1-2H3,(H2,47,57)(H,48,64)(H,50,61)(H,51,58)(H,52,59)(H,53,63)(H,54,62)/b9-7+,17-12+/t30-,32?,35-,36-,37-,42+/m1/s1

InChI Key

AYUIKFCHOSVYEV-YMZRBSATSA-N

Isomeric SMILES

CCCCC/C=C/C=C/C(CCCCCCCC(=O)N[C@H](CCC(=O)N)C(=O)N[C@H]1[C@H](OC(=O)CNC(=O)[C@H](NC(=O)[C@H](NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

Canonical SMILES

CCCCCC=CC=CC(CCCCCCCC(=O)NC(CCC(=O)N)C(=O)NC1C(OC(=O)CNC(=O)C(NC(=O)C(NC(=O)CCNC1=O)CC2=CNC3=CC=CC=C32)CO)C)O

synonyms

aselacin A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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